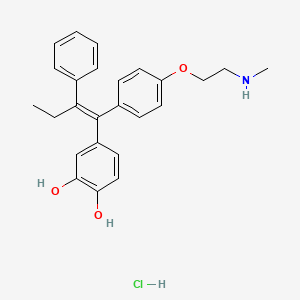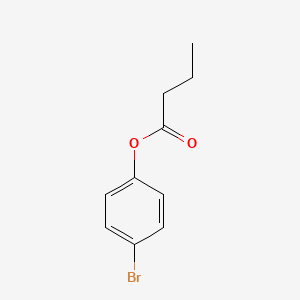
Prochlorperazine Sulfone N1,N4-Dioxide Dihydrochloride (Prochlorperazine N1,N4,S,S-Tetraoxide Dihydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of Prochlorperazine Sulfone N1,N4-Dioxide Dihydrochloride involves multiple steps, starting from prochlorperazine. The process typically includes the oxidation of prochlorperazine to introduce sulfone and dioxide groups. Specific reaction conditions, such as the choice of oxidizing agents and solvents, play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve large-scale oxidation reactions under controlled conditions to ensure the purity and consistency of the final product .
化学反応の分析
Prochlorperazine Sulfone N1,N4-Dioxide Dihydrochloride undergoes various chemical reactions, including:
Reduction: The compound can be reduced back to its parent form, prochlorperazine, under specific conditions.
Substitution: Various substituents can be introduced to the phenothiazine ring, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Prochlorperazine Sulfone N1,N4-Dioxide Dihydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its effects on cellular processes and potential as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of nausea, vomiting, and certain psychiatric conditions.
Industry: Utilized in the development of new pharmaceuticals and as a quality control standard in the production of related compounds
作用機序
The mechanism of action of Prochlorperazine Sulfone N1,N4-Dioxide Dihydrochloride is similar to that of prochlorperazine. It primarily works by blocking D2 dopamine receptors in the brain, which are involved in the regulation of nausea and vomiting. Additionally, it may interact with other neurotransmitter systems, including histaminergic, cholinergic, and noradrenergic pathways .
類似化合物との比較
Prochlorperazine Sulfone N1,N4-Dioxide Dihydrochloride can be compared to other phenothiazine derivatives, such as:
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic and antiemetic properties.
Fluphenazine: Known for its long-acting effects in the treatment of schizophrenia.
Thioridazine: Used primarily for its antipsychotic effects but with a different side effect profile.
特性
分子式 |
C20H26Cl3N3O4S |
|---|---|
分子量 |
510.9 g/mol |
IUPAC名 |
2-chloro-10-[3-(4-methyl-1,4-dioxidopiperazine-1,4-diium-1-yl)propyl]phenothiazine 5,5-dioxide;dihydrochloride |
InChI |
InChI=1S/C20H24ClN3O4S.2ClH/c1-23(25)11-13-24(26,14-12-23)10-4-9-22-17-5-2-3-6-19(17)29(27,28)20-8-7-16(21)15-18(20)22;;/h2-3,5-8,15H,4,9-14H2,1H3;2*1H |
InChIキー |
KQXHIPAIXADZRD-UHFFFAOYSA-N |
正規SMILES |
C[N+]1(CC[N+](CC1)(CCCN2C3=CC=CC=C3S(=O)(=O)C4=C2C=C(C=C4)Cl)[O-])[O-].Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(3R,8S)-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-one](/img/structure/B13431500.png)




![2-Bromo-5-fluoro-7-nitrobenzo[b]furan-3(2H)-one](/img/structure/B13431527.png)


